molecular formula C26H39NO4 B2649158 6-Hexadecanoylamido-4-methylumbelliferone CAS No. 99422-73-8

6-Hexadecanoylamido-4-methylumbelliferone

Cat. No.: B2649158
CAS No.: 99422-73-8
M. Wt: 429.601
InChI Key: FRYZAPGXJAWDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexadecanoylamido-4-methylumbelliferone typically involves the reaction of 4-methylumbelliferone with hexadecanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Hexadecanoylamido-4-methylumbelliferone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hexadecanoylamido-4-methylumbelliferone has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in the study of enzyme activities, particularly those involved in lipid metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to lipid metabolism disorders.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 6-Hexadecanoylamido-4-methylumbelliferone involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes involved in lipid metabolism, leading to the formation of fluorescent products that can be easily detected and quantified. This property makes it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hexadecanoylamido-4-methylumbelliferone is unique due to its specific amido substitution on the coumarin ring, which imparts distinct fluorescent properties and makes it particularly useful in proteomics research .

Properties

IUPAC Name

N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28/h17-19,28H,3-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYZAPGXJAWDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.